4-Bromo-3-methyl-5-nitrobenzoic acid
Overview
Description
4-Bromo-3-methyl-5-nitrobenzoic acid is a useful research compound. Its molecular formula is C8H6BrNO4 and its molecular weight is 260.043. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
4-Bromo-3-methyl-5-nitrobenzoic acid plays a crucial role in organic synthesis, serving as a precursor or intermediate in the formation of complex molecules. For instance, it's involved in the synthesis of 3-Methyl-4-nitrobenzoic acid via catalytic oxidation, where the presence of sodium bromide as a co-catalyst significantly enhances yield. This process demonstrates the compound's utility in optimizing reaction conditions and improving efficiency in chemical syntheses (Yueqin Cai & Qiu Shui, 2005).
Crystal Engineering and Material Science
In crystal engineering, the compound is used to explore hydrogen bonds and halogen bonds' roles in forming molecular tapes and complex structures. For example, research on molecular tapes mediated via strong O–H⋯N hydrogen bonds and weak C–I⋯O interactions in complexes showcases the compound's application in designing new crystalline materials with specific properties (B. K. Saha, A. Nangia, & M. Jaskólski, 2005).
Analytical Chemistry
This compound is also significant in analytical chemistry, where its stability and reactivity under various conditions are studied. For example, stability-indicating HPLC-UV methods for determining this compound highlight its reactivity and the formation of degradation products under specific conditions. Such studies are crucial for understanding the compound's behavior in different environments and developing appropriate analytical techniques for its detection and quantification (Maria Betânia de Freitas et al., 2014).
Magnetic and Physical Properties
The magnetic and physical properties of materials derived from this compound are of interest in material science and physical chemistry. Research into lanthanide coordination complexes involving this compound has led to the synthesis of novel one-dimensional structures with unique magnetic behaviors. Such studies contribute to the development of materials with potential applications in data storage, sensors, and other technologies (Jumei Tian et al., 2013).
Mechanism of Action
Target of Action
It is known to participate in the synthesis of 3,4-dihydro-2 (1 h)-quinazolinones and 3,4-dihydro-1 h -quinazolin-2-thiones . These compounds have various biological activities, suggesting that 4-Bromo-3-methyl-5-nitrobenzoic acid may interact with a range of biological targets.
Mode of Action
It’s known that nitrobenzoic acid derivatives can undergo various chemical reactions, including suzuki–miyaura (sm) cross-coupling . This reaction involves the coupling of two organic groups, one electrophilic and one nucleophilic, in the presence of a palladium catalyst . The nitro group in the compound may also participate in redox reactions .
Biochemical Pathways
The compound’s participation in the synthesis of quinazolinones suggests it may influence pathways involving these molecules .
Pharmacokinetics
The compound’s lipophilicity, water solubility, and other properties can also influence its bioavailability .
Result of Action
As a precursor in the synthesis of quinazolinones, it may indirectly contribute to the biological activities of these compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the SM cross-coupling reaction it may participate in is known to be mild and functional group tolerant . Additionally, the compound’s stability and reactivity can be affected by factors such as temperature, pH, and the presence of other chemical species .
Properties
IUPAC Name |
4-bromo-3-methyl-5-nitrobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO4/c1-4-2-5(8(11)12)3-6(7(4)9)10(13)14/h2-3H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYNYRBQJISZOGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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